molecular formula C16H14N2O2 B1653846 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 199587-91-2

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1653846
CAS No.: 199587-91-2
M. Wt: 266.29
InChI Key: GQUIIZWIFBXOSS-UHFFFAOYSA-N
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Description

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione typically involves the condensation of appropriate benzyl and methyl derivatives with quinazoline-2,4-dione. Common reagents include benzyl chloride, methylamine, and quinazoline-2,4-dione. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar structure but without the benzyl and methyl groups.

    4-Aminoquinazoline: Known for its use in kinase inhibitors.

    2,4-Dioxoquinazoline: Another derivative with different substituents.

Uniqueness

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

3-benzyl-1-methylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-14-10-6-5-9-13(14)15(19)18(16(17)20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUIIZWIFBXOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10777650
Record name 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199587-91-2
Record name 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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